

# Application Notes and Protocols for Lesinurad Clinical Trials in Gout

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## Compound of Interest

Compound Name: *Lesinurad*

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These application notes provide a detailed overview of the clinical trial design and protocols for the investigation of **lesinurad** in the treatment of hyperuricemia associated with gout. This document is intended for researchers, scientists, and drug development professionals.

## Introduction

Gout is a common and painful form of inflammatory arthritis caused by the deposition of monosodium urate crystals in and around the joints, which is a result of chronic hyperuricemia. [1][2] The primary therapeutic goal for patients with gout is to lower serum uric acid (sUA) levels to a target of <6.0 mg/dL to prevent crystal formation and dissolve existing crystals.[1][2] **Lesinurad** is a selective uric acid reabsorption inhibitor (SURI) that targets the uric acid transporter 1 (URAT1) in the kidneys, thereby increasing uric acid excretion.[2][3][4] It is indicated for the treatment of hyperuricemia associated with gout in combination with a xanthine oxidase inhibitor (XOI) for patients who have not achieved target sUA levels with an XOI alone.[1][5] The approval of **lesinurad** was primarily based on three pivotal Phase III clinical trials: CLEAR 1, CLEAR 2, and CRYSTAL.[1][2][6]

## Mechanism of Action

**Lesinurad** selectively inhibits the URAT1 transporter, which is responsible for the majority of uric acid reabsorption in the renal tubules.[4][7][8] By inhibiting URAT1, **lesinurad** increases the renal excretion of uric acid, thus lowering sUA levels.[4][7][8] This provides a dual-mechanism approach when combined with an XOI (like allopurinol or febuxostat), which

reduces the production of uric acid.[4][6][9] **Lesinurad** also inhibits the organic anion transporter 4 (OAT4), another uric acid transporter.[7][10]

**Caption: Lesinurad's Mechanism of Action in the Renal Tubule.**

## Pivotal Phase III Clinical Trial Designs

The efficacy and safety of **lesinurad** were established in three pivotal, randomized, double-blind, placebo-controlled Phase III studies: CLEAR 1, CLEAR 2, and CRYSTAL.[6][11]

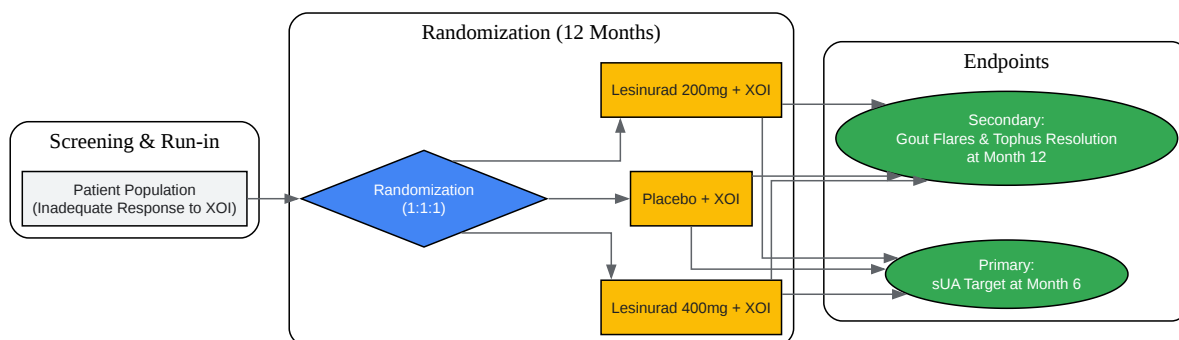
These were replicate multinational studies evaluating **lesinurad** in combination with allopurinol in patients with gout who had an inadequate response to allopurinol alone.[3][12][13]

- Objective: To determine the efficacy and safety of daily **lesinurad** (200 mg or 400 mg) added to a stable dose of allopurinol.[3][12]
- Patient Population: Adult patients with gout (18-85 years) on a stable allopurinol dose ( $\geq 300$  mg/day, or  $\geq 200$  mg/day for moderate renal impairment) with a screening sUA  $\geq 6.5$  mg/dL and a history of at least two gout flares in the preceding 12 months.[3][14]
- Study Design: 12-month, multicenter, randomized, double-blind, placebo-controlled trial.[13] Patients were randomized in a 1:1:1 ratio to receive **lesinurad** 200 mg, **lesinurad** 400 mg, or placebo, in addition to their ongoing allopurinol therapy.[6]
- Primary Endpoint: The proportion of patients achieving the target sUA level of  $<6.0$  mg/dL by month 6.[3]
- Key Secondary Endpoints: The mean rate of gout flares requiring treatment from months 6 to 12, and the proportion of patients with complete resolution of at least one target tophus by month 12.[3]

This multinational study evaluated **lesinurad** in combination with febuxostat in patients with tophaceous gout.[9][15]

- Objective: To investigate the efficacy and safety of **lesinurad** in combination with febuxostat in patients with tophaceous gout.[15]

- Patient Population: Patients with sUA  $\geq 8.0$  mg/dL (or  $\geq 6.0$  mg/dL if on urate-lowering therapy) and at least one measurable tophus.[15]
- Study Design: 12-month, multicenter, randomized, double-blind, placebo-controlled trial.[9] All patients received febuxostat 80 mg daily for three weeks before being randomized to receive **lesinurad** (200 mg or 400 mg daily) or placebo in addition to febuxostat.[15]
- Primary Endpoint: The proportion of patients achieving a target sUA level of  $<5.0$  mg/dL at month 6.[6][15]
- Key Secondary Endpoint: The proportion of patients with complete resolution of at least one target tophus by month 12.[15]



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**Caption:** General Workflow of **Lesinurad** Phase III Combination Therapy Trials.

## Quantitative Data Summary

The following tables summarize the key efficacy and safety data from the pivotal Phase III trials. Note that only the 200 mg dose of **lesinurad** was approved for clinical use.[1][6]

Table 1: Primary Efficacy Endpoint - Achievement of Target sUA Levels at Month 6

Study	Treatment Group	Target sUA	Patients Achieving Target (%)	p-value vs. Placebo + XOI
CLEAR 1	Lesinurad 200 mg + Allopurinol	<6.0 mg/dL	54.2%	<0.0001
Placebo + Allopurinol	<6.0 mg/dL	27.9%	-	
CLEAR 2	Lesinurad 200 mg + Allopurinol	<6.0 mg/dL	55.4%	<0.0001
Placebo + Allopurinol	<6.0 mg/dL	23.3%	-	
CRYSTAL	Lesinurad 200 mg + Febuxostat	<5.0 mg/dL	56.6%	0.13
Placebo + Febuxostat	<5.0 mg/dL	46.8%	-	

Data sourced from multiple studies.[\[12\]](#)[\[13\]](#)[\[15\]](#)

Table 2: Key Secondary and Safety Endpoints

Study	Treatment Group	Mean Gout Flare Rate (Months 7-12)	Complete Tophus Resolution (Month 12)	Renal-Related Adverse Events (%)	Serum Creatinine Elevations ( $\geq 1.5\times$ Baseline) (%)
CLEAR 1	Lesinurad 200 mg + Allopurinol	Not Statistically Significant	Not Statistically Significant	-	Higher than placebo
Placebo + Allopurinol	-	-	-	-	
CLEAR 2	Lesinurad 200 mg + Allopurinol	Not Statistically Significant	Not Statistically Significant	5.9%	5.9%
Placebo + Allopurinol	-	-	4.9%	3.4%	
CRYSTAL	Lesinurad 200 mg + Febuxostat	-	Not Statistically Significant	Comparable to placebo	Higher than placebo
Placebo + Febuxostat	-	-	-	-	

Data sourced from multiple studies.[\[12\]](#)[\[13\]](#)[\[15\]](#)

## Experimental Protocols

- Inclusion Criteria:
  - Diagnosis of gout according to American College of Rheumatology criteria.
  - For CLEAR studies: sUA  $\geq 6.5$  mg/dL at screening despite a stable dose of allopurinol ( $\geq 300$  mg/day, or  $\geq 200$  mg/day for moderate renal impairment) for at least 8 weeks.[\[3\]](#)
  - History of  $\geq 2$  gout flares in the past 12 months.[\[3\]](#)

- For CRYSTAL study: sUA  $\geq 8.0$  mg/dL (or  $\geq 6.0$  mg/dL if on urate-lowering therapy) and the presence of at least one measurable subcutaneous tophus.[\[15\]](#)
- Exclusion Criteria:
  - History of severe renal impairment.
  - Secondary hyperuricemia.
  - Use of other uricosuric agents.
- Run-in Period (CRYSTAL): Patients received febuxostat 80 mg once daily for 3 weeks prior to randomization.[\[15\]](#)
- Randomization: Patients were randomized to receive oral **lesinurad** (200 mg or 400 mg) or placebo once daily, in the morning with food and water.
- Concomitant Medication:
  - Patients continued their stable dose of allopurinol (CLEAR studies) or febuxostat (CRYSTAL study).
  - Gout flare prophylaxis (e.g., colchicine or NSAIDs) was required for the first 5 months of the study.[\[6\]](#)
- sUA Measurement: Blood samples were collected at baseline and at specified intervals (e.g., monthly) throughout the 12-month study period. sUA levels were determined using a validated laboratory method.
- Gout Flare Assessment: Patients recorded the occurrence, duration, and severity of gout flares in a diary. A flare was defined as patient-reported pain, swelling, and tenderness in a joint, and was confirmed by the investigator.
- Tophus Assessment: The size of one or more target tophi was measured at baseline and at specified intervals using a standardized method (e.g., digital photography and planimetry).
- Safety Monitoring: Adverse events were recorded at each study visit. Laboratory safety tests, including serum creatinine, were performed at regular intervals.

## Lesinurad Monotherapy (LIGHT Study)

A separate Phase III study (LIGHT) investigated **lesinurad** as a monotherapy in patients intolerant to XOIs.[16][17]

- Design: A 6-month, randomized, double-blind, placebo-controlled trial.[16][17]
- Patient Population: Gout patients with an intolerance or contraindication to an XOI and SUA  $\geq 6.5$  mg/dL.[17]
- Results: **Lesinurad** 400 mg monotherapy was superior to placebo in lowering sUA. However, it was associated with a higher incidence of renal-related adverse events, including elevations in serum creatinine.[16][17][18]
- Conclusion: Due to the risk of renal adverse events, **lesinurad** is not recommended as a monotherapy.[5][16][17] A boxed warning highlights the risk of acute renal failure when used without an XOI.[11]

## Conclusion

The clinical trial program for **lesinurad** demonstrated that, when added to a xanthine oxidase inhibitor, it effectively lowers serum uric acid levels in patients with gout who have an inadequate response to XOI monotherapy.[6] The 200 mg dose of **lesinurad** in combination with an XOI has a generally acceptable safety profile.[12] These application notes provide a framework for understanding the design and execution of these pivotal studies.

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